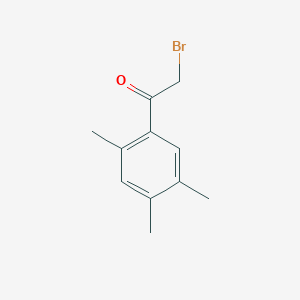
2-Bromo-1-(2,4,5-trimethylphenyl)ethanone
Descripción general
Descripción
2-Bromo-1-(2,4,5-trimethylphenyl)ethanone is a chemical compound with the molecular formula C11H14O . It is also known by other names such as Acetophenone, 2’,4’,5’-trimethyl-; 2’,4’,5’-Trimethylacetophenone; 1- (2,4,5-Trimethylphenyl)-ethanone; 2,4,5-Trimethyl-acetophenone; 1- (2,4,5-trimethylphenyl)ethan-1-one .
Molecular Structure Analysis
The molecular structure of 2-Bromo-1-(2,4,5-trimethylphenyl)ethanone consists of a bromine atom attached to the second carbon of an ethanone group. The ethanone group is further attached to a phenyl ring, which has three methyl groups at the 2nd, 4th, and 5th positions .Aplicaciones Científicas De Investigación
Synthesis of Chalcone Analogues
2-Bromo-1-(2,4,5-trimethylphenyl)ethanone has been utilized in the synthesis of α,β-unsaturated ketones, serving as chalcone analogues. This process involves an electron-transfer chain reaction with 2-nitropropane anion and α-bromoketones derived from nitrobenzene and nitrothiophene. The reaction forms alpha, beta-unsaturated ketones via a SRN1 mechanism, suggesting its utility in synthesizing a variety of chalcone analogues (Curti, Gellis, & Vanelle, 2007).
Chemical Protective Group
The compound has also been synthesized through a halogen-exchange reaction and further tested for its properties as a chemical protective group. However, the study found no photolytic phenomena in either H-donated solvent (MeOH) or nonpolar solvent (Benzene), suggesting its stability under these conditions (Li Hong-xia, 2007).
Hydrogen-bonding Patterns
Exploration of hydrogen-bonding patterns in related structures, such as enaminones with bromophenyl groups, has shown interesting intra- and intermolecular hydrogen bonding, leading to the formation of six-membered hydrogen-bonded rings and centrosymmetric dimers. These structures are further stabilized by weak C-H...Br interactions, Br...O, C-H...π, and C-H...O interactions (Balderson, Fernandes, Michael, & Perry, 2007).
Applications in Organic Synthesis
Facilitating Heterocyclic Thio Derivatives
The compound has been employed in the environmentally benign synthesis of 1-(2,3,4-trimethoxyphenyl)-2-substituted heterocyclic thio ethanone derivatives. This synthesis was mediated by indium in water, yielding high product yields and moderate antifungal activity, indicating its potential in pharmaceutical synthesis (Yang, Song, Zhang, Hu, Jin, & Liu, 2004).
Preparation of α-Bromo Chalcone Derivatives
It has been used for preparing α-Bromo chalcone derivatives containing 2-thiene rings, showcasing its versatility in organic synthesis. The process involved condensation followed by bromination and selective dehydrobromination, resulting in good yields (Budak & Ceylan, 2009).
One-Pot Synthesis of Iminolactones
A novel three-component condensation reaction involving 2-Bromo-1-(2,4,5-trimethylphenyl)ethanone has been reported to efficiently synthesize fully substituted iminolactones in high yields. This one-pot reaction adds to the compound's utility in complex organic synthesis processes (Shaabani, Soleimani, & Sarvary, 2008).
Propiedades
IUPAC Name |
2-bromo-1-(2,4,5-trimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-7-4-9(3)10(5-8(7)2)11(13)6-12/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQSLAQRWRZCLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2,4,5-trimethylphenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



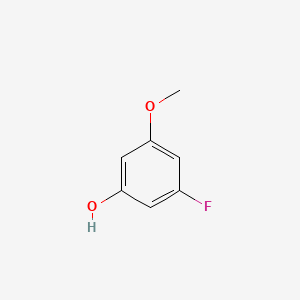
![(4E)-3-(Chloromethyl)-4-[(2-methyl-1H-indol-3-YL)-methylene]isoxazol-5(4H)-one](/img/structure/B1393224.png)
![N1,N1-dimethyl-N2-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)ethane-1,2-diamine](/img/structure/B1393226.png)
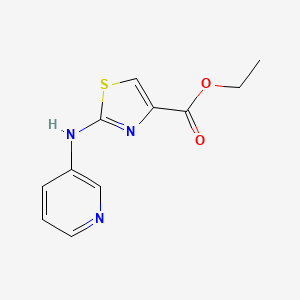
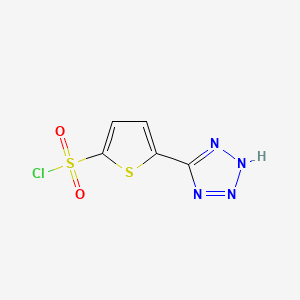
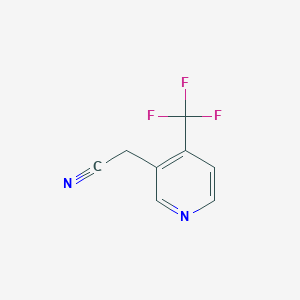
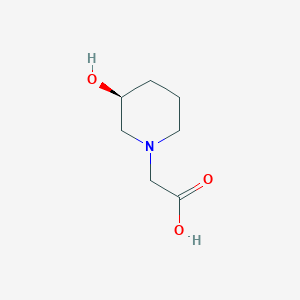
![tert-Butyl [2-(azetidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B1393235.png)
![4-Thiazolecarboxylic acid, 2-[(4-methylphenyl)amino]-](/img/structure/B1393236.png)
![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride](/img/structure/B1393238.png)
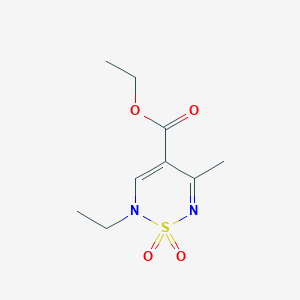
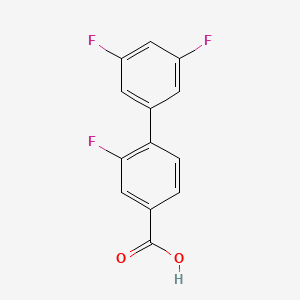
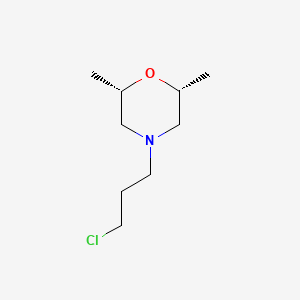
![Ethyl 6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylate](/img/structure/B1393244.png)